Fluxofenim
Overview
Description
Fluxofenim is an organochlorine compound . It is primarily used for research and development purposes and is not advised for medicinal, household, or other uses .
Synthesis Analysis
Fluxofenim has been studied in the context of its use as a safener in grain sorghum. A transcriptome analysis was performed to examine global gene expression in etiolated shoot tissues of hybrid grain sorghum following treatment with fluxofenim. Most upregulated transcripts encoded detoxification enzymes, including P450s, GSTs, and UDP-dependent glucosyltransferases (UGTs) .Molecular Structure Analysis
Fluxofenim contains a total of 32 bonds, including 21 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 oxime (aromatic), and 2 ethers (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving Fluxofenim are not detailed in the search results, it’s worth noting that the application of Fluxofenim can induce the expression of genes which code for enzymes involved in herbicide detoxification .Physical And Chemical Properties Analysis
Fluxofenim has a molecular weight of 309.67 g/mol. It has 0 hydrogen bond donors and 7 hydrogen bond acceptors. It also has 4 rotatable bonds .Scientific Research Applications
Weed Control in Grain Sorghum
Fluxofenim has been used in grain sorghum to control weedy grasses . It’s particularly effective when used in conjunction with pyroxasulfone, a preemergence (PRE) herbicide . The combination of these two compounds has shown to provide greater weed control than S-metolachlor, another commonly used herbicide .
Protection from Pyroxasulfone
Fluxofenim has been found to protect sorghum from pyroxasulfone . Pyroxasulfone, while effective at controlling weeds, can cause crop injury . Fluxofenim, when applied to seeds, provides a high level of protection to emerging seedlings .
Sequential Pyroxasulfone Applications
Research has shown that sequential applications of pyroxasulfone, when combined with fluxofenim, do not increase crop injury but do increase control of certain resistant weeds . This suggests that fluxofenim can be used to enhance the effectiveness of pyroxasulfone applications .
Environmental Impact
The use of fluxofenim with pyroxasulfone has less potential impact on the environment compared to other herbicides . Pyroxasulfone has less potential to leach through the soil due to its relatively low water solubility and low log P value .
Increased Crop Yield
Sequential applications of pyroxasulfone with fluxofenim have resulted in higher crop yields . This is because these applications maintain weed control without causing as much crop injury as a single PRE application .
Future Research Potential
Despite the benefits of using fluxofenim with pyroxasulfone, research suggests that a more effective herbicide safener for pyroxasulfone in grain sorghum is required . This indicates that there is potential for future research and development in this area .
Safety And Hazards
Fluxofenim can be harmful if swallowed or in contact with skin. It can cause skin irritation and can be fatal if inhaled. It is also very toxic to aquatic life . Personal protective equipment should be used when handling Fluxofenim, and it should not be inhaled or allowed to come into contact with skin or eyes .
Future Directions
Fluxofenim has been evaluated as a safener for protecting sorghum from single and sequential pyroxasulfone applications in the field. Despite increased crop tolerance and yield with sequential relative to single pyroxasulfone applications, these findings indicate a more effective herbicide safener for pyroxasulfone in grain sorghum is required .
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO3/c13-9-3-1-8(2-4-9)11(12(14,15)16)17-20-7-10-18-5-6-19-10/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSLKNUCVPZQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044998 | |
Record name | Fluxofenim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluxofenim | |
CAS RN |
88485-37-4 | |
Record name | Fluxofenim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88485-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluxofenim [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088485374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-, O-(1,3-dioxolan-2-ylmethyl)oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluxofenim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-, O-(1,3-dioxolan-2-ylmethyl)oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUXOFENIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NUO7162K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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